molecular formula C13H15N3O4S2 B5820581 N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B5820581
M. Wt: 341.4 g/mol
InChI Key: OVCPBDNUVYAGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as BSA or NSC 71924, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. BSA belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been shown to possess anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in lab experiments is that it can be toxic to normal cells at high concentrations.

Future Directions

There are several possible future directions for research on N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is the development of new derivatives of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide that may have improved antitumor activity. Another area of interest is the development of new drug delivery systems for N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide and its potential use in the treatment of cancer and other diseases.

Synthesis Methods

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with morpholine and sodium hydride to yield N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide.

Scientific Research Applications

N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide in animal models of cancer.

properties

IUPAC Name

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-9(17)14-13-15-11-3-2-10(8-12(11)21-13)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPBDNUVYAGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.